molecular formula C16H19NO3S B2592757 (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide CAS No. 2035000-61-2

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide

Cat. No.: B2592757
CAS No.: 2035000-61-2
M. Wt: 305.39
InChI Key: NUEHVBSOXKMADR-OWOJBTEDSA-N
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Description

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is an organic compound featuring both furan and thiophene rings, which are heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available furan-3-carboxaldehyde and thiophene-3-carboxaldehyde.

    Step 1 Formation of the Acrylamide Intermediate:

    Step 2 Coupling with Thiophene Derivative:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the furan or thiophene rings can lead to the formation of diketones or sulfoxides, respectively.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction can convert the acrylamide group to an amine or reduce the furan and thiophene rings to their corresponding dihydro derivatives.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions can occur at the furan or thiophene rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles in the presence of a base like NaH or K₂CO₃.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Drug Development: The presence of both furan and thiophene rings suggests potential biological activity, making it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways involving oxidative stress or enzyme activity.

Industry

    Polymer Industry: The compound can be polymerized to form materials with unique mechanical and electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.

Mechanism of Action

The mechanism by which (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-3-yl)-N-(5-hydroxy-3-phenylpentyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-3-(thiophen-3-yl)-N-(5-hydroxy-3-(furan-3-yl)pentyl)acrylamide: Inverted positions of furan and thiophene rings.

Uniqueness

    Electronic Properties: The combination of furan and thiophene rings provides unique electronic properties, making it distinct from compounds with only one type of ring.

    Biological Activity: The specific arrangement of functional groups may result in unique biological activities, differentiating it from similar compounds.

This detailed article provides a comprehensive overview of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-8-4-14(15-6-10-21-12-15)3-7-17-16(19)2-1-13-5-9-20-11-13/h1-2,5-6,9-12,14,18H,3-4,7-8H2,(H,17,19)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEHVBSOXKMADR-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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